4-Chloropyridazin-3-ol can be classified as:
The synthesis of 4-Chloropyridazin-3-ol can be achieved through various methods, predominantly involving the chlorination of pyridazin derivatives followed by hydroxylation. One notable method includes:
This synthetic route has been optimized for yield and purity, with reaction conditions including temperature control and solvent selection being critical for successful synthesis.
The molecular structure of 4-Chloropyridazin-3-ol features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure and functional groups present in this compound.
4-Chloropyridazin-3-ol participates in various chemical reactions due to its functional groups:
Typical reagents used in these reactions include:
The reaction conditions often involve solvent selection, temperature control, and reaction time optimization for enhanced yields.
The mechanism of action for compounds like 4-Chloropyridazin-3-ol typically involves:
Further studies are required to elucidate specific pathways and interactions within biological systems.
4-Chloropyridazin-3-ol has several scientific applications:
4-Chloropyridazin-3-ol exhibits dynamic prototropic tautomerism, existing in equilibrium between two primary forms: the 3-hydroxypyridazine (enol) tautomer (A) and the 4-chloro-3(2H)-pyridazinone (keto) tautomer (B). This equilibrium is solvent-dependent, with nonpolar environments (e.g., CDCl₃) favoring the enol form due to intramolecular hydrogen bonding, while polar aprotic solvents (e.g., DMSO) stabilize the keto tautomer [1] [7]. The keto form dominates in the solid state, as confirmed by X-ray crystallography (Section 1.2).
Resonance stabilization significantly influences this equilibrium. In the keto tautomer, the carbonyl group delocalizes electrons through conjugation with the pyridazine ring, forming an amide-like resonance structure that enhances stability. Computational studies (DFT/B3LYP/6-311G) indicate the keto tautomer is energetically favored by 6–8 kcal/mol in the gas phase due to this resonance [3].
Tautomer-specific reactivity:
Table 1: Tautomeric Distribution of 4-Chloropyridazin-3-ol
Solvent | Enol:Keto Ratio | Dominant Stabilizing Factor |
---|---|---|
Chloroform (CDCl₃) | 85:15 | Intramolecular H-bonding (enol) |
DMSO | 10:90 | Solvent H-bond acceptance (keto) |
Water | 30:70 | Solvent polarity |
Single-crystal X-ray diffraction reveals that 4-Chloropyridazin-3-ol crystallizes exclusively as the keto tautomer (4-chloro-3(2H)-pyridazinone). The solid-state structure features centrosymmetric dimers linked via dual N–H···O hydrogen bonds between the pyridazinone carbonyl (O1) and the adjacent nitrogen (N2) [1]. Key metrics include:
The packing arrangement adopts a herringbone motif with π-π stacking distances of 3.48 Å, facilitating extended lattice stability. This dimeric motif mirrors observations in 1-phenyl-1H-pyrazol-3-ol, where H-bonded dimers persist even in nonpolar solvents [1]. AlphaFold and RoseTTAFold models, while primarily for proteins, underscore the utility of predictive structural tools in resolving crystallographic phase problems for tautomeric systems [5].
NMR Spectroscopy:
IR Spectroscopy (KBr):
UV-Vis Spectroscopy:
Table 2: Key Spectroscopic Signatures
Technique | Signal | Assignment | Tautomer Specificity |
---|---|---|---|
¹H NMR | δ 12.15 ppm (s) | N2–H (keto) | Keto dominant |
¹³C NMR | δ 158.2 ppm | C3 (carbonyl) | Keto |
IR | 1660 cm⁻¹ | ν(C=O) | Keto |
UV-Vis | 268 nm | π→π* (aromatic ring) | Both |
Substituent Position Effects:Replacing the C3-hydroxy group with chlorine (yielding 3,4-dichloropyridazine) eliminates tautomerism but reduces polarity (log P increase of 0.8). Conversely, 5-chloropyridazin-3-ol favors the enol tautomer due to intramolecular H-bonding between O–H and N1 [6].
Halogen Impact:
Metabolic Stability:4-Chloropyridazin-3-ol’s keto tautomer enhances resistance to oxidative metabolism compared to non-chlorinated analogues, akin to hydroquinoxalinone-based tubulin inhibitors where chloro substituents improved metabolic half-lives [2].
Table 3: Comparative Properties of Pyridazin-3-ol Derivatives
Compound | Dominant Tautomer | H-Bond Energy (kcal/mol) | λ_max (nm) | log P |
---|---|---|---|---|
4-Chloropyridazin-3-ol | Keto (solid) | -5.2 (dimer) | 268 | 0.95 |
5-Chloropyridazin-3-ol | Enol | -3.8 (intramolecular) | 283 | 1.02 |
3-Amino-6-chloropyridazin-4-ol | Amino-keto | -6.0 (dimer) | 275 | 0.45 |
Pyridazin-3-ol (unsubstituted) | Equilibrated | -4.5 (dimer) | 260 | -0.31 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4